molecular formula C5H12N2S B13640934 ((Tetrahydrothiophen-2-yl)methyl)hydrazine

((Tetrahydrothiophen-2-yl)methyl)hydrazine

Cat. No.: B13640934
M. Wt: 132.23 g/mol
InChI Key: ADUQYULWMUSBSJ-UHFFFAOYSA-N
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Description

((Tetrahydrothiophen-2-yl)methyl)hydrazine is a chemical compound with the molecular formula C 5 H 12 N 2 S and a molecular weight of 132.23 g/mol . Its structure features a hydrazine group attached to a tetrahydrothiophene (also known as thiolane) ring system, as denoted by the SMILES notation NNCC1CCCS1 . This structure combines a saturated sulfur-containing heterocycle with a reactive hydrazine functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. While specific applications and mechanism of action for this exact compound are not detailed in the available literature, compounds with similar structures are frequently employed in scientific research as key building blocks for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The tetrahydrothiophene moiety is a common scaffold in various bioactive molecules. This product is offered for research and development purposes. It is not intended for diagnostic or therapeutic uses, and it is strictly for laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12N2S

Molecular Weight

132.23 g/mol

IUPAC Name

thiolan-2-ylmethylhydrazine

InChI

InChI=1S/C5H12N2S/c6-7-4-5-2-1-3-8-5/h5,7H,1-4,6H2

InChI Key

ADUQYULWMUSBSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)CNN

Origin of Product

United States

Synthetic Methodologies for Tetrahydrothiophen 2 Yl Methyl Hydrazine and Analogues

Strategies for Carbon-Nitrogen Bond Formation in Hydrazine (B178648) Synthesis

The creation of the C-N bond that links the tetrahydrothiophene (B86538) methyl group to the hydrazine nitrogen is a critical step. Several classical and modern synthetic methods are employed for this purpose, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. These strategies primarily include reductive amination, nucleophilic substitution, and direct addition of hydrazine to electrophilic centers.

Reductive amination is a highly effective and widely used method for forming amine and hydrazine derivatives from carbonyl compounds. rsc.org The process for synthesizing ((Tetrahydrothiophen-2-yl)methyl)hydrazine via this route begins with the condensation of Tetrahydrothiophen-2-carboxaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reduced in a subsequent step or in situ to yield the final product. nih.govpressbooks.pub

Step 1: Hydrazone Formation: The carbonyl group of the aldehyde reacts with one of the amino groups of hydrazine to form a hydrazone, with the elimination of a water molecule. pressbooks.pub

Step 2: Reduction: The C=N double bond of the hydrazone is selectively reduced to a C-N single bond.

A variety of reducing agents can be employed for the second step. A particularly efficient and mild reagent is α-picoline-borane (α-PicBH₃), which allows for a one-pot direct reductive alkylation, avoiding the isolation of the potentially unstable hydrazone intermediate. organic-chemistry.org This method is suitable for industrial applications due to its use of less toxic reagents. organic-chemistry.org Acid catalysts, such as hydrochloric acid or oxalic acid, are sometimes used to facilitate the reaction, especially with aromatic aldehydes. organic-chemistry.org

More advanced and sustainable approaches include biocatalysis. Imine reductases (IREDs) have been successfully used for the reductive amination of various carbonyls with hydrazines, a process termed reductive hydrazination. nih.gov This enzymatic method offers high selectivity and operates under mild conditions, representing a green alternative to traditional chemical reductants. nih.gov Nickel-catalyzed systems have also been developed, using hydrazine hydrate (B1144303) not only as the nitrogen source but also as the hydrogen source for the reduction, highlighting a cost-effective and robust catalytic methodology. rsc.org

Table 1: Comparison of Reductive Amination Methods for Hydrazine Synthesis
MethodKey ReagentsAdvantagesReference
Classical Two-StepHydrazine, Carbonyl, Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)Well-established, versatile pressbooks.pub
One-Pot with α-Picoline-BoraneHydrazine, Carbonyl, α-PicBH₃, Acid Catalyst (optional)Mild conditions, avoids hydrazone isolation, industrially applicable organic-chemistry.org
Nickel-CatalyzedHydrazine Hydrate, Carbonyl, Ni CatalystHydrazine serves as both N and H source, cost-effective rsc.org
Biocatalytic (IREDs)Hydrazine, Carbonyl, Imine Reductase (IRED)High selectivity, mild/green conditions, sustainable nih.gov

An alternative and fundamental approach to forming the C-N bond is through a nucleophilic substitution reaction. researchgate.netrsc.org In this strategy, a precursor such as 2-(halomethyl)tetrahydrothiophene (e.g., 2-(chloromethyl)tetrahydrothiophene or 2-(bromomethyl)tetrahydrothiophene) serves as the electrophile. Hydrazine, acting as a potent nucleophile, attacks the electrophilic carbon atom bearing the halogen, displacing it to form the desired this compound.

This method is analogous to the synthesis of other alkyl hydrazines where alkyl halides are reacted with hydrazine. mdpi.com For instance, alkyl aliphatic hydrazines have been synthesized by reacting hydrazine with cetane bromide. mdpi.com A significant challenge in this approach is the potential for over-alkylation, where both nitrogen atoms of the hydrazine molecule react with the electrophile, or the product itself reacts further. To control the reaction and favor mono-alkylation, reaction conditions must be carefully managed, often by using a large excess of hydrazine. Alternatively, a protected hydrazine derivative can be used, where one nitrogen atom is temporarily blocked, followed by a deprotection step. A method for synthesizing monomethylhydrazine involves the reaction of hydrazine hydrate with dimethyl sulfate (B86663), using hydrochloric acid as a protecting agent to form a hydrochloride salt of hydrazine first, which helps control the reaction. google.com

Table 2: Examples of Nucleophilic Substitution for Hydrazine Synthesis
ElectrophileNucleophileProduct TypeKey ConsiderationsReference
2-(Chloromethyl)tetrahydrothiopheneHydrazine (H₂NNH₂)Primary Alkyl HydrazineControl of over-alkylation (excess hydrazine) researchgate.netrsc.org
Cetane BromideAliphatic HydrazineAlkyl Aliphatic HydrazineDirect alkylation of hydrazine mdpi.com
Dimethyl SulfateHydrazine Hydrate / HClMonomethylhydrazineUse of protecting agent (HCl) to modulate reactivity google.com

The initial step in the reductive amination pathway, the nucleophilic addition of hydrazine to a carbonyl group, is itself a crucial reaction for forming hydrazone intermediates. pressbooks.publibretexts.org This condensation reaction is typically straightforward and high-yielding. researchgate.net For the synthesis of the target compound, hydrazine adds to the carbonyl carbon of Tetrahydrothiophen-2-carboxaldehyde. The reaction is often catalyzed by a small amount of acid, such as glacial acetic acid or sulfuric acid, in an alcoholic solvent to accelerate the formation of the hydrazone product. researchgate.net

This principle has been demonstrated in the synthesis of various hydrazones derived from substituted thiophene-2-carboxaldehydes. researchgate.netpreprints.org The mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield the stable C=N double bond of the hydrazone. libretexts.org

Table 3: Hydrazone Formation from Carbonyl Compounds
Carbonyl CompoundHydrazine DerivativeProductConditionsReference
Tetrahydrothiophen-2-carboxaldehydeHydrazineTetrahydrothiophen-2-carbaldehyde hydrazoneAcid catalyst (e.g., AcOH) in alcohol researchgate.net
9H-Fluoren-9-oneHydrazine Hydrate(9H-fluoren-9-ylidene)hydrazineEthanol (B145695), reflux orgsyn.org
5-(4-Substitutedphenyl)thiophen-2-carbaldehydeHydrazide derivativeSubstituted Thiophene (B33073) HydrazoneAlcoholic medium, reflux researchgate.net

Functionalization and Derivatization of the Tetrahydrothiophene Ring System

The properties and applications of this compound analogues can be significantly modified by introducing substituents onto the tetrahydrothiophene ring. This requires synthetic strategies that allow for controlled functionalization of the saturated heterocycle, including methods that can establish specific stereochemistry.

Introducing substituents onto the tetrahydrothiophene ring in a stereocontrolled manner is essential for creating chiral analogues. While the direct stereoselective synthesis of substituted tetrahydrothiophenes can be complex, principles from analogous five-membered heterocyclic systems, such as tetrahydrofurans, can be applied. nih.gov

Strategies for achieving stereoselectivity often involve starting with chiral precursors or employing stereoselective reactions. For instance, methods used for tetrahydrofuran (B95107) synthesis that could be adapted include:

Cyclization of Chiral Precursors: Starting with an open-chain precursor that already contains the desired stereocenters and then performing a cyclization reaction to form the tetrahydrothiophene ring.

Asymmetric Catalysis: Using chiral catalysts to direct the stereochemical outcome of a ring-forming or ring-substituting reaction.

Substrate-Controlled Reactions: Utilizing existing stereocenters in the starting material to direct the formation of new ones.

For example, syntheses analogous to those for tetrahydrofurans might involve the intramolecular O-alkylation of an enolate with a tethered epoxide, which can proceed with high stereocontrol. nih.gov By analogy, a sulfur nucleophile could be used to form the thiophene ring. These approaches would install the desired substitution pattern on the ring prior to the introduction of the methylhydrazine side chain.

The methylene (B1212753) (-CH2-) group that serves as a spacer between the tetrahydrothiophene ring and the hydrazine moiety is a key structural feature. Its introduction is intrinsically linked to the strategy chosen for the C-N bond formation.

Via Reductive Amination: When using the reductive amination approach (Section 2.1.1), the alkyl spacer originates from the aldehyde functional group of the starting material, Tetrahydrothiophen-2-carboxaldehyde. The carbon atom of the aldehyde becomes the methylene spacer in the final product.

Via Nucleophilic Substitution: In the nucleophilic substitution pathway (Section 2.1.2), the spacer is part of the electrophilic starting material, such as 2-(chloromethyl)tetrahydrothiophene. Here, the methylene group is already in place before the reaction with hydrazine.

The necessary precursors containing this spacer, such as (Tetrahydrothiophen-2-yl)methanol or Tetrahydrothiophen-2-carboxaldehyde, are themselves important synthetic intermediates. (Tetrahydrothiophen-2-yl)methanol can be converted into a suitable electrophile for nucleophilic substitution or oxidized to the aldehyde for reductive amination. A practical method for converting alcohols into protected hydrazine derivatives involves a Mitsunobu-type reaction, which has been demonstrated in flow synthesis, offering another potential route to introduce the side chain. rsc.org

Optimization of Synthetic Pathways and Reaction Engineering

Catalyst Development for Enhanced Selectivity and Yield

The synthesis of the tetrahydrothiophene core and the subsequent introduction of the methylhydrazine side chain are pivotal steps that can be significantly enhanced through catalysis. The development of catalysts that offer high selectivity and yield is paramount for an efficient synthesis.

The formation of the tetrahydrothiophene ring often involves the catalytic hydrogenation of a corresponding thiophene derivative. Palladium-based catalysts have been identified as particularly effective for the saturation of the thiophene ring. researchgate.net Research has shown that both metallic palladium supported on carbon and palladium sulfide (B99878) are active catalysts, though they require different operating conditions. researchgate.net For instance, metallic palladium can operate at room temperature and atmospheric pressure, but the reaction rate is often low. researchgate.net Sulfurized palladium catalysts, while more active, may necessitate high-pressure conditions. researchgate.netresearchgate.net Promoted palladium/alumina catalysts have also been examined for the liquid-phase hydrogenation of alkyl thiophenes. researchgate.net

Beyond palladium, other transition metals are employed in the synthesis of thiophene precursors and related S-heterocycles. Copper-catalyzed reactions, for example, are used for intramolecular S-vinylation to form thiophene rings. organic-chemistry.orgbohrium.com Similarly, rhodium has been used to generate thiavinyl carbenes for cycloaddition reactions leading to thiophenes. bohrium.com For the hydrazine synthesis portion, catalysts such as tetrabutylammonium (B224687) bromide have been used in the methylation of hydrazine hydrate to produce monomethylhydrazine. google.com

Catalyst SystemReaction TypeSubstrate ExampleKey Findings
Metallic or Sulfurized PalladiumHydrogenationThiophene and its alkyl derivativesProvides preparative yields of tetrahydrothiophene homologs at increased hydrogen pressures and elevated temperatures. researchgate.netresearchgate.net
Promoted Palladium/Alumina (IK-7-30)Hydrogenation2-Methylthiophene (B1210033)Effective for liquid-phase hydrogenation in a cyclohexane (B81311) solution under increased temperature and pressure. researchgate.net
Copper(I) Iodide (CuI) / K₃PO₄ • 3H₂OIntramolecular S-vinylationThiols with vinyl chlorides/bromidesHighly efficient, ligand-free method for forming cyclic sulfides. organic-chemistry.org
Tetrabutylammonium BromideAlkylationHydrazine HydrateCatalyzes the reaction with dimethyl sulfate to produce monomethylhydrazine. google.com

Reaction Condition Tuning (Temperature, Pressure, Solvent Effects)

The conditions under which a reaction is performed have a profound impact on its outcome. Temperature, pressure, and the choice of solvent are critical variables that must be carefully tuned to optimize the synthesis of this compound and its analogues.

For the catalytic hydrogenation of thiophenes to tetrahydrothiophenes, elevated temperatures and pressures are generally required to achieve practical yields. researchgate.net For example, the hydrogenation of 2-methylthiophene using a palladium/alumina catalyst was studied in a temperature range of 200-260°C and a hydrogen pressure of 5 MPa. researchgate.net The reaction rate was observed to increase with temperature, but catalyst deactivation over time was also a factor. researchgate.net

Solvent choice is also crucial. The aforementioned hydrogenation of 2-methylthiophene was conducted in a cyclohexane solution. researchgate.net In the synthesis of various hydrazine derivatives, polar solvents like ethanol, methanol, n-butanol, and dimethylformamide are commonly used. nih.govresearchgate.net The reaction of an ester with hydrazine hydrate to form a hydrazide, a common step in building more complex hydrazine compounds, is often performed by refluxing in ethanol. nih.gov The temperature can dictate the final product; a reaction between methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)-yl)acetate and hydrazine hydrate at room temperature yielded the corresponding hydrazide, while the same reaction at reflux led to cyclized products. researchgate.net

Reaction Step (Analogous)ParameterCondition RangeEffect on Reaction
Hydrogenation of 2-MethylthiopheneTemperature200-260°CThe reduction rate increases with rising temperature. researchgate.net
Hydrogenation of 2-MethylthiopheneH₂ Pressure5 MPaIncreased pressure is necessary for preparative yields with certain catalysts. researchgate.net
Formation of PropanehydrazideSolvent/TempEthanol, RefluxDrives the reaction between an ester and hydrazine hydrate to completion in approximately 6 hours. nih.gov
Synthesis of (S)-(tetrahydrofuran-3-yl)hydrazine analogueTemperature-20°C to 120°C (step-dependent)Each step in the multi-step synthesis has an optimal temperature range for maximizing yield and purity. google.com

Exploration of Continuous Flow Methodologies for Scalability

For the large-scale production of fine chemicals, continuous flow methodologies offer significant advantages over traditional batch processing. flinders.edu.aumit.edu These benefits include enhanced safety, improved heat and mass transfer, easier automation, and more consistent product quality. flinders.edu.au The synthesis of this compound, likely a multi-step process, is a candidate for adaptation to a continuous flow system.

The synthesis of various hydrazine derivatives has been successfully demonstrated in flow reactors. rsc.orggoogle.com For instance, a continuous flow process for producing phenylhydrazine (B124118) salts integrates three key steps—diazotization, reduction, and acidic hydrolysis/salifying—into a single, uninterrupted operation. google.com This integrated approach dramatically reduces the total reaction time to under 20 minutes. google.com Similarly, a practical flow synthesis of other hydrazine derivatives from alcohols has been developed, showcasing the versatility of this technology. rsc.org

Multi-step continuous flow systems can be designed to perform sequential transformations, purify intermediates in-line, and ultimately deliver the final product. flinders.edu.au This approach avoids the isolation and purification of intermediates required in batch synthesis, saving time and resources. nih.gov The application of such a system to the synthesis of the target compound could involve a reactor for the catalytic hydrogenation of the thiophene precursor, followed by in-line functionalization with a hydrazine moiety in a subsequent reactor module. This method improves efficiency and allows for safer handling of potentially hazardous reagents and intermediates. flinders.edu.au

MethodologyProcess CharacteristicsAdvantages for ScalabilityExample Application (Analogous)
Batch ProcessingReactions run in discrete steps in a single vessel; intermediates are isolated before proceeding.Well-understood and flexible for small-scale synthesis.Traditional synthesis of hydrazides via reflux in a round-bottom flask. nih.gov
Continuous FlowReagents are continuously pumped through reactors; reactions occur as they flow.Superior thermal control, enhanced safety, potential for automation, consistent product quality, and easier scale-up. flinders.edu.aumit.eduIntegrated, multi-step synthesis of phenylhydrazine salts with a total reaction time of <20 minutes. google.com

Chemical Reactivity and Transformation of Tetrahydrothiophen 2 Yl Methyl Hydrazine

Reactions of the Hydrazine (B178648) Moiety

The hydrazine group, with its two adjacent nitrogen atoms possessing lone pairs of electrons, is a versatile nucleophile and a precursor to a variety of nitrogen-containing compounds.

Condensation Reactions with Carbonyl Compounds for Heterocycle Synthesis

The reaction of hydrazines with carbonyl compounds is a cornerstone of heterocyclic synthesis, providing access to a wide array of five- and six-membered ring systems. This reactivity is directly applicable to ((Tetrahydrothiophen-2-yl)methyl)hydrazine, which can be expected to react with various carbonyl compounds to form hydrazones, which can subsequently cyclize to form stable heterocyclic structures.

One of the most common applications of this reaction is the Knorr pyrazole (B372694) synthesis and related methodologies, where a hydrazine condenses with a 1,3-dicarbonyl compound. nih.govchempap.org The initial step involves the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the pyrazole ring. For instance, the reaction of an alkylhydrazine with a β-diketone typically proceeds under mild acidic or thermal conditions.

Similarly, the reaction with α,β-unsaturated ketones can lead to the formation of pyrazolines, which can be subsequently oxidized to pyrazoles. usp.org The reaction of hydrazine derivatives with acetylenic ketones is also a well-established route to pyrazoles, though it can sometimes result in a mixture of regioisomers. chempap.org

The following interactive table summarizes representative examples of heterocycle synthesis from hydrazine derivatives, illustrating the expected reactivity of this compound.

Carbonyl CompoundReaction ConditionsResulting HeterocycleGeneral Yield Range (%)Reference
Acetylacetone (B45752) (a 1,3-diketone)Ethanol (B145695), refluxPyrazole derivative70-90 nih.govchempap.org
Chalcone (B49325) (an α,β-unsaturated ketone)Ethanol, base catalystPyrazoline derivative60-85 usp.org
Ethyl acetoacetate (B1235776) (a β-ketoester)Acetic acid, refluxPyrazolone derivative75-95 tandfonline.com
Malonic ester and urea (B33335) (multicomponent)Base catalystBarbituric acid derivativeVaries nih.gov

Nucleophilic Reactivity and Derivatization Strategies for Analytical or Synthetic Purposes

The nucleophilic nature of the hydrazine moiety allows for a variety of derivatization reactions, which are useful for both analytical detection and further synthetic transformations. The terminal nitrogen of the hydrazine is the primary site of nucleophilic attack.

Derivatization with reagents such as dansyl chloride or dabsyl chloride is a common strategy to introduce a chromophore or fluorophore into the molecule, facilitating its detection and quantification by techniques like HPLC or fluorescence spectroscopy. These reactions typically proceed under mild basic conditions to deprotonate the hydrazine, enhancing its nucleophilicity.

For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. rsc.org Reagents such as trifluoroacetic anhydride (B1165640) or silylating agents (e.g., BSTFA) can be used to cap the reactive N-H protons of the hydrazine group. jfda-online.com Condensation with ketones, such as acetone, can also be employed to form stable hydrazones suitable for GC-MS analysis. chrom-china.com

Acylation of the hydrazine moiety with acid chlorides or anhydrides is a straightforward method for the synthesis of acylhydrazides. These derivatives can serve as intermediates for the synthesis of other heterocyclic systems, such as 1,3,4-oxadiazoles.

The table below provides examples of derivatization reactions applicable to hydrazine compounds for analytical and synthetic purposes.

ReagentPurposeTypical ConditionsDerivative FormedAnalytical MethodReference
Dansyl chlorideFluorescence labelingAqueous buffer, pH 9-10Dansyl hydrazideHPLC-Fluorescence nih.gov
Trifluoroacetic anhydrideGC-MS analysisAnhydrous solvent (e.g., acetonitrile)Trifluoroacetyl derivativeGC-MS jfda-online.com
AcetoneGC-MS analysisRoom temperatureAcetone hydrazoneGC-MS chrom-china.com
Acetyl chlorideSynthetic intermediateAprotic solvent, baseAcylhydrazideN/A organic-chemistry.org

Oxidation-Reduction Chemistry and Mechanistic Aspects

The hydrazine moiety can undergo both oxidation and reduction reactions. Oxidation of alkylhydrazines can lead to a variety of products depending on the oxidizing agent and reaction conditions. rsc.org For instance, mild oxidizing agents like iodine or hydrogen peroxide can lead to the formation of diazenes, which are often unstable and can decompose to release nitrogen gas, resulting in the formation of alkanes, alkenes, or other products derived from the alkyl group. rsc.org

A notable application of hydrazine chemistry is the Wolff-Kishner reduction, which converts a carbonyl group to a methylene (B1212753) group. While this reaction is typically performed on a hydrazone intermediate, the underlying principle involves the oxidation of the hydrazine moiety to nitrogen gas, with the concomitant reduction of the carbon atom.

The electrochemical oxidation of alkylhydrazines has also been studied, revealing complex mechanisms that can involve multi-electron transfer processes and the formation of various intermediates. nih.gov

The table below summarizes some common oxidation reactions of alkylhydrazines.

Oxidizing AgentTypical ConditionsMajor ProductsMechanistic NotesReference
Iodine/BaseAqueous or alcoholic solventAlkanes, alkenes, alkyl iodidesProceeds via a diazene (B1210634) intermediate rsc.org
Hydrogen PeroxideCatalytic or uncatalyzedAlcohols, alkanesCan involve radical intermediates nih.gov
Air (O2)Spontaneous or catalyzedCan lead to nitrosamines for dialkylhydrazinesRelevant for stability and handling usp.orgnih.gov
Electrochemical OxidationPlatinum electrodeNitrogen, alcohols, aldehydesInvolves multi-electron transfer nih.gov

Reactivity of the Tetrahydrothiophene (B86538) Ring System

The tetrahydrothiophene ring is a saturated cyclic thioether. While generally stable, it can participate in reactions involving the sulfur atom or the carbon framework under specific conditions.

Ring-Opening and Rearrangement Reactions under Specific Conditions

Ring-opening of the tetrahydrothiophene ring is not a facile process but can be achieved under certain conditions, often involving activation of the sulfur atom. For instance, treatment with strong acids in the presence of a nucleophile can lead to ring cleavage. More commonly, reactions involving metal complexes can induce ring-opening.

Rearrangement reactions of tetrahydrothiophene derivatives have also been reported. For example, the Pummerer rearrangement of a tetrahydrothiophene S-oxide can lead to the formation of an α-acyloxy thioether. This reaction is initiated by the acylation of the sulfoxide (B87167) oxygen, followed by elimination and nucleophilic attack.

Functional Group Interconversions on the Cyclic Thioether Structure

The sulfur atom in the tetrahydrothiophene ring is susceptible to oxidation, providing a key pathway for functional group interconversion. Oxidation with one equivalent of an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), typically yields the corresponding sulfoxide. organic-chemistry.org Further oxidation with a stronger oxidizing agent or an excess of the same reagent leads to the formation of the sulfone. organic-chemistry.orgorganic-chemistry.org

These oxidized derivatives exhibit different chemical and physical properties compared to the parent thioether. The sulfoxide group introduces a chiral center at the sulfur atom, and the sulfone group is a strong electron-withdrawing group that can influence the reactivity of the rest of the molecule.

The following table presents common functional group interconversions involving the tetrahydrothiophene ring.

ReagentReaction TypeProductTypical ConditionsReference
Hydrogen Peroxide (1 eq.)OxidationTetrahydrothiophene-1-oxideAcetic acid, room temperature organic-chemistry.org
m-Chloroperoxybenzoic acid (m-CPBA) (1 eq.)OxidationTetrahydrothiophene-1-oxideDichloromethane, 0 °C organic-chemistry.org
Hydrogen Peroxide (>2 eq.)OxidationTetrahydrothiophene-1,1-dioxide (Sulfolane)Elevated temperature organic-chemistry.org
Potassium permanganateOxidationTetrahydrothiophene-1,1-dioxide (Sulfolane)Aqueous solution organic-chemistry.org

Intermolecular Interactions and Complexation Studies in Coordination Chemistry

The coordination chemistry of this compound is an area of interest due to the presence of multiple potential donor atoms, specifically the sulfur atom of the tetrahydrothiophene ring and the two nitrogen atoms of the hydrazine moiety. While specific experimental studies on the complexation of this particular ligand are not extensively documented in publicly available literature, its coordination behavior can be inferred from the well-established chemistry of related thioether and hydrazine-containing ligands. These analogous compounds provide a framework for understanding the potential intermolecular interactions and complexation modes of this compound with various metal centers.

The versatility of ligands containing both soft (sulfur) and hard/borderline (nitrogen) donor atoms allows for a range of coordination behaviors, which can be influenced by factors such as the nature of the metal ion, the solvent system, and the presence of counter-ions.

Potential Coordination Modes and Chelation:

This compound possesses the structural requisites to function as a versatile ligand in coordination chemistry. The sulfur atom of the tetrahydrothiophene ring is a soft donor, exhibiting a preference for soft metal ions, while the nitrogen atoms of the hydrazine group are harder donors. This dual-donor nature allows for several potential coordination modes:

Monodentate Coordination: The ligand could coordinate to a metal center through either the sulfur atom or one of the nitrogen atoms. Coordination through the terminal NH2 group of the hydrazine is generally favored over the substituted nitrogen due to reduced steric hindrance.

Bidentate Chelating Coordination: The most probable and stable coordination mode for this ligand is as a bidentate chelating ligand. This would involve the formation of a five-membered chelate ring through the coordination of the sulfur atom and the adjacent nitrogen atom of the hydrazine moiety to the same metal center. Such chelation significantly enhances the thermodynamic stability of the resulting complex, a phenomenon known as the chelate effect.

Bridging Coordination: The ligand could also act as a bridging ligand, connecting two or more metal centers. This could occur in a few ways:

The two nitrogen atoms of the hydrazine group could bridge two different metal ions.

The sulfur atom could coordinate to one metal center while one of the nitrogen atoms coordinates to another.

A combination of chelation and bridging could also be envisaged, where the ligand chelates to one metal center and one of its donor atoms also forms a bridge to an adjacent metal ion.

The formation of hydrazone derivatives through condensation reactions with aldehydes or ketones can further expand the coordination possibilities. The resulting hydrazones can act as multidentate ligands, with the imine nitrogen providing an additional coordination site. mtct.ac.in

Intermolecular Interactions in Metal Complexes:

Hydrogen Bonding: The hydrazine moiety, with its N-H bonds, is a potent hydrogen bond donor. In the solid state, these groups can form hydrogen bonds with counter-anions, solvent molecules, or even the donor atoms of adjacent ligand molecules. These interactions are fundamental in directing the crystal packing and can lead to the formation of extended one-, two-, or three-dimensional networks.

π-Interactions: While the tetrahydrothiophene ring is saturated, if the ligand is modified to include aromatic moieties, or if aromatic counter-ions are present, π-π stacking or C-H···π interactions could further stabilize the crystal structure.

The interplay of these coordination modes and intermolecular forces would ultimately determine the final structure and properties of any metal complexes formed with this compound.

Interactive Data Table of Potential Coordination Behaviors

The following table summarizes the potential coordination modes and intermolecular interactions of this compound based on the known chemistry of analogous ligands.

FeatureDescriptionPotential Examples/Notes
Potential Donor Atoms Sulfur (S) from the tetrahydrothiophene ring, Nitrogen (N1, N2) from the hydrazine group.S is a soft donor, N atoms are borderline/hard donors.
Monodentate Coordination Coordination through a single donor atom.Likely through the terminal NH2 group or the sulfur atom.
Bidentate Chelation Formation of a stable five-membered chelate ring.Coordination via the S and adjacent N atoms (S, N-chelation).
Bridging Coordination Linking two or more metal centers.Can occur through the N-N bridge of hydrazine or S and N atoms coordinating to different metals.
Hydrogen Bonding N-H groups acting as hydrogen bond donors.Important for crystal packing and supramolecular assembly.
Influence of Metal Ion Hard metals may favor N-coordination, while soft metals will have a higher affinity for the S-donor.Transition metals can facilitate various coordination geometries.

It is important to reiterate that the information presented here is based on established principles of coordination chemistry and the behavior of structurally similar compounds, as direct experimental data for this compound is limited in the reviewed literature. Further experimental investigation is necessary to fully elucidate the rich coordination chemistry of this compound.

Lack of Mechanistic Data for Reactions Involving this compound

Despite a comprehensive search for scientific literature, no specific mechanistic investigations, including reaction pathways, transition states, intermediates, or kinetic and thermodynamic studies, were found for the chemical compound this compound.

Mechanistic Investigations of Reactions Involving Tetrahydrothiophen 2 Yl Methyl Hydrazine

Kinetic and Thermodynamic Studies of Transformation Processes:No data on the rates of reaction (kinetics) or the energy changes (thermodynamics) associated with the chemical transformations of this compound could be located.

Consequently, the creation of data tables and a detailed discussion of research findings as per the request is not possible. The scientific community has not published research that would allow for an authoritative and accurate article on the mechanistic investigations of ((Tetrahydrothiophen-2-yl)methyl)hydrazine.

Theoretical and Computational Chemistry of Tetrahydrothiophen 2 Yl Methyl Hydrazine

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic behavior of a molecule is fundamentally governed by the arrangement and energy of its molecular orbitals. For ((Tetrahydrothiophen-2-yl)methyl)hydrazine, analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical insights into its reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarized and reactive. Computational methods like Density Functional Theory (DFT) are employed to calculate the energies of these frontier orbitals.

In this compound, the HOMO is expected to be localized primarily on the hydrazine (B178648) moiety, specifically the lone pair electrons of the nitrogen atoms, which are the most nucleophilic sites. The LUMO is likely distributed across the C-N and C-S bonds of the molecule. The precise energy values and distribution of these orbitals, determined through calculation, are crucial for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Frontier Orbital Energies

Molecular Orbital Energy (eV)
HOMO [Data not available in current sources]
LUMO [Data not available in current sources]

Note: Specific energy values require dedicated quantum chemical calculations not found in the available literature.

Conformational Analysis and Stereochemical Considerations using Computational Methods

The flexibility of the tetrahydrothiophene (B86538) ring and the rotational freedom around the C-C and C-N single bonds grant this compound a complex conformational landscape. The tetrahydrothiophene ring can adopt various puckered conformations, such as the envelope and twist forms. Furthermore, the orientation of the methylhydrazine substituent relative to the ring (axial vs. equatorial) and the rotation around the exocyclic C-C bond lead to multiple possible conformers.

Computational methods are indispensable for exploring this potential energy surface. By systematically rotating bonds and calculating the relative energies of the resulting geometries, a conformational map can be generated. This analysis identifies the most stable conformers (global and local minima) and the energy barriers for interconversion between them. Stereochemical considerations are also vital, as the chiral center at the C2 position of the tetrahydrothiophene ring means the molecule exists as a pair of enantiomers (R and S). Computational studies can determine if there is any energetic preference for one enantiomer or for specific diastereomeric conformations.

Reaction Mechanism Predictions and Energy Profile Calculations

Theoretical chemistry allows for the detailed investigation of potential reaction pathways for this compound. The hydrazine group is known for its nucleophilic and reducing properties, making it a key site for chemical transformations. Computational methods can be used to model its reactions, such as alkylation, acylation, or condensation with carbonyl compounds.

For a given reaction, quantum chemical calculations can map out the entire energy profile, from reactants to products. This involves locating the transition state (the highest energy point along the reaction coordinate) and calculating its energy. The energy difference between the reactants and the transition state is the activation energy, a critical parameter that determines the reaction rate. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be predicted. These calculations provide a molecular-level understanding of bond-breaking and bond-forming processes that would be difficult to observe experimentally.

Spectroscopic Property Predictions (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry serves as a powerful tool for predicting and interpreting spectroscopic data. By calculating the theoretical spectra of a proposed structure, chemists can compare them with experimental results to confirm the identity and purity of a synthesized compound.

Vibrational Frequencies: The vibrational modes of this compound can be calculated using quantum mechanics. These calculations yield a set of frequencies that correspond to the stretching, bending, and twisting motions of the molecule's bonds. These predicted frequencies can be directly compared to an experimental infrared (IR) or Raman spectrum. Key predicted vibrations would include N-H and C-H stretching frequencies, as well as modes associated with the tetrahydrothiophene ring.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a common computational approach used to predict the ¹H and ¹³C NMR chemical shifts. These calculations determine the magnetic shielding of each nucleus, which is then converted into a chemical shift value relative to a standard (like tetramethylsilane). Predicting the NMR spectrum can help in assigning the signals in an experimental spectrum, especially for complex molecules with overlapping peaks.

Table 2: Predicted Spectroscopic Data

Spectroscopic Parameter Predicted Value
Key Vibrational Frequencies (cm⁻¹) [Data not available in current sources]
¹H NMR Chemical Shifts (ppm) [Data not available in current sources]

Note: Specific spectroscopic data requires dedicated quantum chemical calculations not found in the available literature.

Advanced Spectroscopic and Analytical Characterization Techniques for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "((Tetrahydrothiophen-2-yl)methyl)hydrazine". Through the analysis of various NMR experiments, the connectivity of atoms and the stereochemistry of the molecule can be established.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle. youtube.comsdsu.eduuvic.ca

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For "this compound", COSY spectra would show correlations between the proton on the chiral center (C2) and the adjacent methylene (B1212753) protons of the tetrahydrothiophene (B86538) ring, as well as with the protons of the methyl group attached to the hydrazine (B178648) moiety. It would also reveal the coupling between the geminal and vicinal protons within the tetrahydrothiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). rsc.org It allows for the unambiguous assignment of each carbon atom that has attached protons. For instance, the signal for the proton at the C2 position would show a cross-peak with the signal for the C2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds. rsc.org This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. In the case of "this compound", HMBC would show correlations between the protons of the methyl group and the C2 carbon of the tetrahydrothiophene ring, confirming the connectivity between the hydrazine and the heterocyclic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key COSY Correlations (with proton at)Key HMBC Correlations (with proton at)
C23.0 - 3.545 - 55H3, H6C3, C5, C6
C31.8 - 2.230 - 40H2, H4C2, C4, C5
C41.9 - 2.325 - 35H3, H5C2, C3, C5
C52.8 - 3.235 - 45H4C2, C3, C4
C6 (CH₂)2.5 - 3.050 - 60H2, NH₂C2, N
NH₂Variable-H6C6

Note: Predicted chemical shifts are estimates based on typical values for similar structural motifs and can vary depending on the solvent and other experimental conditions.

Given that "this compound" possesses a chiral center at the C2 position of the tetrahydrothiophene ring, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method to distinguish between these stereoisomers. This can be achieved through the use of chiral solvating agents or chiral derivatizing agents. rsc.orgnih.gov These agents interact with the enantiomers to form diastereomeric complexes or derivatives, which will exhibit distinct NMR spectra, allowing for the determination of enantiomeric excess (ee) and the assignment of absolute configuration in some cases.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govresearchgate.net This allows for the determination of the elemental formula of "this compound" with a high degree of confidence, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

Molecular FormulaCalculated Exact MassExpected Ion (e.g., [M+H]⁺)Calculated Exact Mass of Ion
C₅H₁₂N₂S132.0721C₅H₁₃N₂S⁺133.0799

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to fragmentation. scienceopen.comresearchgate.netnih.gov The analysis of the resulting fragment ions provides valuable information about the molecule's structure and connectivity. The fragmentation of "this compound" would likely proceed through several characteristic pathways, including:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the hydrazine group or the C-S bond within the tetrahydrothiophene ring.

Loss of the hydrazine moiety: Fragmentation leading to the loss of the -CH₂NHNH₂ group.

Ring opening of the tetrahydrothiophene: Fragmentation of the heterocyclic ring to produce characteristic sulfur-containing ions.

By analyzing these fragmentation patterns, the structural assignment of the molecule can be further confirmed.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govacs.orgresearchgate.net The resulting spectra provide a unique "fingerprint" for the compound and allow for the identification of its key functional groups.

For "this compound", the following characteristic vibrational bands would be expected:

N-H stretching: In the IR spectrum, the hydrazine moiety will exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3200-3400 cm⁻¹.

C-H stretching: Both the aliphatic C-H bonds of the tetrahydrothiophene ring and the methyl group will show stretching vibrations in the 2850-3000 cm⁻¹ region.

N-H bending: The bending vibration of the -NH₂ group is expected to appear around 1600-1650 cm⁻¹.

C-N stretching: The stretching of the C-N bond will likely be observed in the 1000-1250 cm⁻¹ region.

C-S stretching: The C-S bond within the tetrahydrothiophene ring will give rise to a weaker absorption in the 600-800 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds, such as the C-S and C-C bonds of the ring.

Table 3: Expected Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
N-H (Hydrazine)Stretching3200 - 3400
C-H (Aliphatic)Stretching2850 - 3000
N-H (Hydrazine)Bending1600 - 1650
C-NStretching1000 - 1250
C-SStretching600 - 800

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this method would provide unequivocal proof of its molecular structure, offering detailed insights into bond lengths, bond angles, and the conformation of both the tetrahydrothiophene ring and the methylhydrazine side chain.

The analysis of a suitable single crystal of the compound would reveal its crystal system, space group, and unit cell dimensions. Studies on analogous thiophene-hydrazine derivatives have often shown them to crystallize in systems such as the monoclinic space group. preprints.orgresearchgate.net The data obtained would allow for the elucidation of the tetrahydrothiophene ring's puckering, which typically adopts an envelope or twist conformation to minimize steric strain.

Furthermore, X-ray diffraction data is crucial for analyzing the supramolecular architecture, revealing the network of intermolecular interactions that stabilize the crystal lattice. For this compound, this would primarily involve hydrogen bonding originating from the N-H groups of the hydrazine moiety, potentially forming dimers or extended chains in the solid state. The analysis also characterizes other non-covalent interactions, such as C-H···π or π-π stacking if aromatic rings were present. preprints.org

Table 1: Illustrative Crystallographic Data Obtainable for this compound

ParameterDescription
Chemical Formula C₅H₁₂N₂S
Crystal System The geometric shape of the unit cell (e.g., Monoclinic, Orthorhombic).
Space Group The set of symmetry operations describing the arrangement of molecules in the crystal.
Unit Cell Dimensions a, b, c (lengths of the cell edges); α, β, γ (angles between the edges).
Z The number of molecules per unit cell.
Key Bond Lengths C-S, C-N, N-N bond distances measured in angstroms (Å).
Key Bond Angles C-S-C, C-N-N bond angles measured in degrees (°).
Torsion Angles Angles defining the conformation of the tetrahydrothiophene ring and the side chain.
Hydrogen Bonds Geometric parameters (donor-acceptor distance, D-H···A angle) of intermolecular hydrogen bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. For this compound, the primary chromophores—parts of the molecule that absorb light—are the hydrazine group and the thioether (sulfide) group within the tetrahydrothiophene ring.

The UV-Vis spectrum, typically recorded in a non-absorbing solvent like ethanol (B145695) or acetonitrile, would be expected to display absorption bands corresponding to specific electronic transitions. The lone pair of electrons on the nitrogen and sulfur atoms can undergo n → σ* (n-to-sigma star) transitions. These transitions generally occur in the ultraviolet region. Studies on other hydrazone derivatives have shown absorption maxima (λmax) in the UV range, often between 350 and 400 nm. scielo.org.zaresearchgate.net

To gain deeper insights, experimental spectra are often compared with theoretical spectra calculated using Time-Dependent Density Functional Theory (TD-DFT). This computational approach helps assign the observed absorption bands to specific molecular orbital transitions, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.za This correlation provides valuable information about the molecule's electronic structure and energy gap.

Table 2: Potential Electronic Transitions and Expected Absorption Maxima (λmax) for this compound

Expected λmax (nm)Type of TransitionInvolved Orbitals
~195-210n → σLone pair on sulfur atom (thioether)
~200-220n → σLone pair on nitrogen atoms (hydrazine)

Electrochemistry and Redox Behavior Analysis

The electrochemical properties of this compound can be investigated to understand its redox behavior, particularly its susceptibility to oxidation. The hydrazine functional group is known to be electrochemically active. Techniques such as cyclic voltammetry, chronopotentiometry, and controlled potential coulometry are used to study these processes. utexas.edu

Research on simple alkylhydrazines has shown that their electrooxidation at a platinum electrode is a complex, multi-electron process. utexas.edu It is anticipated that the oxidation of this compound would primarily occur at the hydrazine moiety. The process likely involves an initial two-electron oxidation step, which could be followed by subsequent chemical reactions and further electron transfers. utexas.edu

Advanced Hyphenated Techniques for Complex Mixture Analysis and Trace Characterization

Hyphenated analytical techniques, which couple a separation method with a sensitive detection method, are indispensable for the comprehensive analysis of chemical compounds in complex matrices. nih.gov These techniques are crucial for confirming the identity, assessing the purity, and identifying byproducts or degradation products of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection specificity of mass spectrometry. This technique would be used to determine the precise molecular weight of the compound and its impurities. Tandem mass spectrometry (LC-MS/MS) can provide structural information by analyzing the fragmentation patterns of the parent ion, which is essential for identifying unknown synthesis-related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is another key hyphenated technique, suitable for analyzing volatile compounds. nih.gov If this compound is sufficiently volatile or can be made so through derivatization, GC-MS offers high-resolution separation and a reproducible mass spectrum that serves as a molecular fingerprint for identification and purity assessment.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a further step in analytical power, directly linking HPLC separation with NMR spectroscopy. This allows for the full structural elucidation of components within a mixture as they are separated, eliminating the need for laborious isolation of each impurity. researchgate.net It is particularly valuable for distinguishing between isomers and identifying unknown products in a reaction mixture.

Table 3: Application of Hyphenated Techniques in the Analysis of this compound

TechniqueSeparation MethodDetection MethodPrimary Application
LC-MS HPLCMass Spectrometry (MS)Molecular weight determination, structural confirmation via fragmentation, impurity profiling, quantitative analysis.
GC-MS Gas Chromatography (GC)Mass Spectrometry (MS)Purity assessment, separation of volatile impurities, identification based on mass spectral library matching. nih.gov
LC-NMR HPLCNMR SpectroscopyUnambiguous structural elucidation of separated compounds, analysis of complex mixtures and unknown impurities. researchgate.net

Applications in Chemical Synthesis and Materials Science

Precursor in Heterocyclic Synthesis (e.g., Pyrazoles, Pyrimidines, Triazoles)

The hydrazine (B178648) functional group is a cornerstone in the synthesis of nitrogen-containing heterocycles. wikipedia.orgresearchgate.net The terminal amino group of ((Tetrahydrothiophen-2-yl)methyl)hydrazine can act as a potent binucleophile, enabling it to participate in cyclocondensation reactions with various electrophilic partners to form stable five- and six-membered rings.

Pyrazoles: The most common route to pyrazole (B372694) synthesis is the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com this compound could react with compounds like acetylacetone (B45752) or other β-diketones to yield 1-substituted pyrazoles, where the substituent is the (tetrahydrothiophen-2-yl)methyl group. slideshare.net This reaction, known as the Knorr pyrazole synthesis, is highly efficient and provides a direct pathway to functionalized pyrazole cores. nih.gov The reaction with acetylenic ketones is another established method for forming pyrazoles. mdpi.com

Pyrimidines: While pyrazole synthesis involves a 1,2-dinucleophile, pyrimidine (B1678525) synthesis typically requires a 1,3-dinucleophile. However, hydrazine derivatives can be incorporated into pyrimidine structures through multi-step sequences or by reacting with precursors that already contain a portion of the pyrimidine ring. For instance, a chalcone (B49325) bearing a thiophene (B33073) nucleus can react with hydrazine hydrate (B1144303) to form pyrazolines, which are precursors to other heterocycles. miami.edu More directly, pyrimidines can be converted into pyrazoles through skeletal remodeling mediated by hydrazine, highlighting the reactivity of hydrazines with existing heterocyclic systems. nih.gov Thiophene-substituted chalcones have been cyclized with reagents like thiourea (B124793) to form thiophene-substituted pyrimidines. nih.gov

Triazoles: 1,2,4-Triazoles can be synthesized from hydrazine derivatives through several established routes. chemistryjournal.netnih.gov A common method involves the reaction of a hydrazide with an isothiocyanate, followed by cyclization. mdpi.com Alternatively, reacting hydrazine hydrate with precursors like potassium carbodithioate can yield the triazole ring directly. mdpi.com this compound could be first converted to the corresponding hydrazide or react directly with reagents like carbon disulfide to form intermediates that cyclize into triazoles. chemistryjournal.net

The general schemes for these syntheses are illustrated in the table below.

HeterocycleTypical Reactant(s) for HydrazineResulting Core Structure
Pyrazole 1,3-Diketone (e.g., Acetylacetone)Substituted Pyrazole
Pyrimidine β-Keto-Nitrile or Malononitrile derivativesSubstituted Aminopyrimidine
1,2,4-Triazole Acylhydrazide + CS₂ / KOHSubstituted Triazole-thiol

Ligand Design in Coordination Chemistry and Catalysis

The structure of this compound contains multiple potential donor atoms—the two nitrogen atoms of the hydrazine moiety and the sulfur atom of the tetrahydrothiophene (B86538) ring—making it an attractive candidate for ligand design. researchgate.netresearchgate.net

Coordination Modes: The tetrahydrothiophene (THT) ring is known to act as a soft Lewis base, coordinating to metal centers through its sulfur atom. wikipedia.org It is a well-established ligand in coordination chemistry, for example, in chloro(tetrahydrothiophene)gold(I). wikipedia.org The hydrazine moiety can coordinate to a metal in several ways: as a monodentate ligand through its terminal nitrogen, or as a bridging ligand between two metal centers. researchgate.net The combination of the "soft" sulfur donor and the "harder" nitrogen donors could allow this molecule to act as a bidentate N,S-chelating ligand, forming a stable five-membered ring with a metal ion. This chelation effect typically enhances the stability of the resulting metal complex.

Catalysis: Ligands containing both sulfur and nitrogen donors are valuable in catalysis. nih.gov The electronic properties of the metal center can be fine-tuned by the ligand framework, influencing its catalytic activity. For instance, palladium complexes with N,S-heterocyclic carbene ligands containing a tetrahydrothiophene moiety have been synthesized and studied for their catalytic potential. nih.gov Hydrazine and its derivatives are also used as reducing agents in catalytic transfer hydrogenation reactions, where the ligand's ability to coordinate both the metal and the hydrazine substrate can be crucial. acs.org Complexes derived from this compound could potentially catalyze reactions such as C-C cross-coupling or hydrogenation.

Building Block for Functional Polymers and Advanced Materials

The bifunctional nature of this compound allows it to be incorporated into polymer chains or used to functionalize existing polymers.

Polymer Synthesis: Hydrazine is a key monomer in the synthesis of polyhydrazides through condensation with dicarboxylic acids. These polyhydrazides are precursors to high-performance polyoxadiazoles, which are known for their thermal stability. mdpi.com Using this compound in such polymerizations would introduce the tetrahydrothiophene ring as a pendant group along the polymer backbone. This could impart specific properties to the material, such as altered solubility, increased affinity for certain metal ions, or a modified refractive index. Hydrazine and its derivatives can also act as initiators or components in redox systems for aqueous polymerization. researchgate.net

Functionalization of Polymers: The tetrahydrothiophene or thiophene moiety is a popular building block for conducting polymers and functional materials. mdpi.com Post-polymerization modification is a common strategy to introduce new functionalities onto a polymer chain. cmu.edu For example, a polymer with reactive side chains (e.g., haloalkyl groups) could be reacted with this compound. The nucleophilic hydrazine would displace the halide, covalently grafting the tetrahydrothiophene-methyl-hydrazine group onto the polymer. Such functionalization could be used to create materials for sensors, stimuli-responsive gels, or polymer-supported catalysts. mdpi.comacs.org Thiophene-functionalized polymers have shown promise as photocatalysts and in electronic applications. acs.org

Role as a Synthetic Intermediate for Complex Molecular Architectures

Beyond its direct use in forming heterocycles and polymers, this compound serves as a versatile intermediate for accessing more complex molecules.

Hydrazone Formation: The primary amino group of the hydrazine can readily condense with aldehydes and ketones to form stable hydrazones. wikipedia.org This reaction is often reversible and provides a gateway to further chemical transformations. The resulting hydrazones, such as those derived from thiophene aldehydes, are themselves important compounds with unique electronic and structural properties. researchgate.netpreprints.org

Wolff-Kishner Reduction: Hydrazine is the classic reagent for the Wolff-Kishner reduction, which deoxygenates a carbonyl group to a methylene (B1212753) group via a hydrazone intermediate under basic conditions. wikipedia.org The use of a substituted hydrazine like this compound would allow for a modified version of this reaction.

Cleavage Reactions: Hydrazine is famously used to cleave phthalimide (B116566) groups in the Gabriel synthesis of primary amines. wikipedia.org This highlights its utility in deprotection schemes, which are fundamental to multi-step organic synthesis. The nucleophilicity of this compound could be harnessed in similar transformations where a robust, nucleophilic amine is required.

The table below summarizes the key reactive properties and their synthetic applications.

Functional GroupType of ReactivityApplication
**Hydrazine (-NHNH₂) **BinucleophileHeterocycle synthesis (pyrazoles, triazoles)
CondensationHydrazone formation
Base/Reducing AgentWolff-Kishner reduction
MonomerPolyhydrazide synthesis
Tetrahydrothiophene (S-ring) Lewis Base (Soft Donor)Ligand for metal coordination
Side GroupFunctionalization of polymers

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic methods is paramount for the broader utility of any chemical compound. Future research should focus on moving beyond traditional synthetic routes to embrace modern, sustainable methodologies for the preparation of ((Tetrahydrothiophen-2-yl)methyl)hydrazine.

Key areas for exploration include:

Photocatalysis: The use of visible light-mediated reactions offers a green alternative to classical thermal methods. Research into photochemical C-N coupling reactions, potentially using a nickel(II)-bipyridine complex or similar catalysts, could provide a highly efficient and functional-group-tolerant pathway to the target molecule and its analogues. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis presents significant advantages in terms of safety, scalability, and reaction control. A flow-based synthesis, perhaps adapted from methods used for other hydrazine (B178648) derivatives from alcohols, could enable a more practical and industrial-scale production of this compound. rsc.org

Biocatalysis: Employing enzymes for key synthetic steps could offer unparalleled selectivity and sustainability. The investigation of transaminases or other enzyme classes for the formation of the C-N bond would represent a significant advancement in green chemistry.

Reductive Amination Strategies: Advanced methods for the direct reductive alkylation of hydrazine derivatives, for instance using α-picoline-borane, provide a one-pot manner to synthesize N-alkylhydrazine compounds and could be optimized for this specific target. organic-chemistry.org

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages Key Research Challenge
Photocatalysis High efficiency, mild reaction conditions, excellent functional group tolerance. organic-chemistry.org Development of a specific catalyst system for the tetrahydrothiophene (B86538) substrate.
Flow Chemistry Enhanced safety, scalability, precise control over reaction parameters, improved yield. rsc.org Optimization of reactor design and conditions for continuous production.
Biocatalysis High stereoselectivity, environmentally benign (aqueous media, ambient temperature), reduced waste. Identification and engineering of suitable enzymes for the specific transformation.
Advanced Reductive Amination One-pot procedure, applicability to pharmaceutical ingredient synthesis. organic-chemistry.org Fine-tuning substrate and reagent equivalency for optimal yield.

Design of Advanced Derivatives with Tailored Reactivity Profiles

The true potential of this compound lies in its capacity to serve as a scaffold for a diverse array of derivatives. Future work should systematically explore the synthesis of new analogues with finely tuned electronic and steric properties to control their reactivity.

Promising avenues for derivatization include:

Hydrazone Formation: The reaction of the terminal hydrazine with various aldehydes and ketones is a fundamental transformation that yields stable hydrazones. libretexts.orglibretexts.org These derivatives are not only important synthetic intermediates but are also investigated for a wide range of biological activities. preprints.org

N-Acylation and N-Sulfonylation: Introducing acyl or sulfonyl groups onto the hydrazine nitrogen atoms can significantly alter the molecule's reactivity and physicochemical properties. organic-chemistry.org N-acyl-N'-sulfonyl hydrazides, for example, are valuable intermediates in organic synthesis. organic-chemistry.org

Oxidation of the Sulfur Atom: The tetrahydrothiophene ring's sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone. This modification would dramatically change the polarity, solubility, and hydrogen-bonding capabilities of the molecule, potentially influencing its interactions with biological targets.

Ring Modification: Exploring derivatives with substitutions on the tetrahydrothiophene ring would allow for the introduction of additional functional groups, providing further handles for synthetic modification or for modulating biological activity.

Table 2: Potential Derivatives and Their Modified Properties

Derivative Class Structural Modification Expected Change in Reactivity/Properties
Hydrazones R-NH-N=CHR' Increased structural complexity; serves as a precursor for further cyclization. libretexts.org
Acylhydrazides R-NH-NH-C(=O)R' Stabilized hydrazine moiety; acts as a key building block for heterocycles like oxadiazoles. rsc.org
Sulfoxides/Sulfones Oxidation of ring sulfur Increased polarity and hydrogen bond accepting capacity; potential for altered biological interactions. mdpi.com
Ring-Substituted Analogues R'-C4H7S-CH2-NHNH2 Introduction of new functional groups for tailored applications.

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a cornerstone of modern synthetic efficiency and green chemistry. mdpi.com The bifunctional nature of this compound makes it an ideal candidate for the design of novel MCRs.

Future research should aim to:

Develop Novel MCRs: Design one-pot reactions where this compound reacts with components like β-dicarbonyl compounds, aldehydes, and isonitriles to rapidly generate complex and novel heterocyclic libraries, such as pyrazoles or pyrazolopyrimidines. mdpi.comresearchgate.net

Utilize Green Catalysis: Employ environmentally friendly catalysts, such as magnetic nanoparticles, in aqueous media to drive these MCRs, further enhancing their sustainability. mdpi.com

Synthesize Fused Heterocyclic Systems: Investigate MCR pathways that lead to the formation of fused ring systems incorporating the tetrahydrothiophene moiety, creating structurally unique molecules with potential applications in materials science and medicinal chemistry.

Advanced Computational Modeling for Predictive Chemical Properties and Reactivity

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thereby saving time and resources. A thorough computational investigation of this compound is essential for understanding its fundamental characteristics.

Future computational studies should focus on:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to determine optimized molecular geometry, bond lengths, net charges, and electronic properties such as the HOMO-LUMO gap. researchgate.net Such studies can provide deep insights into the molecule's intrinsic reactivity. rsc.org

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the conformational flexibility of the tetrahydrothiophene ring and the dynamics of its interaction with solvents or potential biological receptors. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for series of derivatives to correlate computed physicochemical properties with experimentally observed activities, which can accelerate the discovery of compounds with desired functions. researchgate.net

Reaction Mechanism Elucidation: Using computational methods to model the transition states and energy profiles of potential reactions, such as cyclization or multicomponent reactions, to rationalize experimental outcomes and predict optimal reaction conditions. researchgate.net

Table 3: Application of Computational Methods

Computational Method Predicted Properties / Insights
Density Functional Theory (DFT) Electronic structure, molecular electrostatic potential, reactivity indices, reaction pathways. rsc.orgresearchgate.net
Molecular Dynamics (MD) Conformational analysis, protein-ligand stability, binding free energies. mdpi.com
QSAR Correlation of molecular structure with biological activity or physical properties. researchgate.net

Investigation of Emerging Applications in Non-Traditional Chemical Fields

The unique combination of a soft sulfur donor atom and a reactive hydrazine group suggests that this compound and its derivatives could find utility in a variety of emerging fields beyond traditional organic synthesis.

Potential areas for investigation include:

Medicinal Chemistry: Organosulfur compounds are known for a wide range of biological activities, including antioxidant and anti-inflammatory effects. mdpi.comnih.govresearchgate.net Future studies could explore derivatives of the title compound as potential Nrf2 activators or as novel therapeutic agents. mdpi.com The hydrazine moiety is also a key pharmacophore in many bioactive molecules. researchgate.net

Materials Science: The sulfur atom in the tetrahydrothiophene ring can coordinate to metal centers. This suggests potential applications as ligands for catalysis, as building blocks for metal-organic frameworks (MOFs), or as corrosion inhibitors.

Agrochemicals: Hydrazine and hydrazide structures are present in a number of compounds with insecticidal and antifungal properties. researchgate.net Screening programs could evaluate the potential of new derivatives in crop protection.

Hydrogen Sulfide (B99878) Donors: Certain organosulfur compounds are being investigated as controllable donors of hydrogen sulfide (H₂S), a critical biological signaling molecule. nih.gov Research could determine if this compound or its derivatives can be designed to release H₂S under specific physiological conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ((Tetrahydrothiophen-2-yl)methyl)hydrazine and related hydrazine derivatives?

  • Methodology : Hydrazine derivatives are typically synthesized via condensation reactions. For example, hydrazine hydrate reacts with esters (e.g., ethyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy] acetate) in ethanol under reflux to yield acetohydrazides . For thiophene-containing derivatives, a common approach involves reacting hydrazine with acetylated thiophene precursors, followed by recrystallization in chloroform/methanol to isolate pure products . Key steps include stoichiometric control, solvent selection (e.g., ethanol for polar intermediates), and purification via vacuum filtration and recrystallization.

Q. How can researchers optimize purification techniques for hydrazine derivatives to minimize impurities?

  • Methodology : Recrystallization is critical for purity. For example, after synthesizing 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide, washing with cold ethanol removes unreacted starting materials, while recrystallization in chloroform/methanol yields a >90% pure product . Solvent polarity must match compound solubility; low-polarity solvents (e.g., chloroform) are ideal for nonpolar intermediates. Column chromatography with silica gel (hexane/ethyl acetate gradients) may resolve structurally similar byproducts .

Q. What spectroscopic methods are most effective for characterizing hydrazine-thiophene hybrids?

  • Methodology :

  • IR Spectroscopy : Identifies N–H stretches (3100–3300 cm⁻¹) and C=O/C=N bonds (1600–1700 cm⁻¹) .
  • ¹H/¹³C NMR : Key for confirming hydrazine-thiophene connectivity. For example, methylene protons adjacent to the hydrazine group appear as triplets (δ 3.5–4.5 ppm), while thiophene aromatic protons resonate at δ 6.5–7.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, especially for detecting unexpected byproducts (e.g., pyrazole derivatives from competing cyclization) .

Advanced Research Questions

Q. How do reaction mechanisms differ when using substituted phenylhydrazines versus aliphatic hydrazines in heterocyclic synthesis?

  • Methodology : Substituents on hydrazines influence reaction pathways. For example, 4-methoxyphenylhydrazine promotes regioselective indole formation via Fischer cyclization, while aliphatic hydrazines (e.g., methylhydrazine) may favor pyrazole or thiadiazole byproducts due to reduced steric hindrance . Computational studies (e.g., DFT at M05-2X/6-31G(d)) can model transition states to predict regioselectivity . Experimental validation requires isolating intermediates (e.g., hydrazone adducts) and analyzing kinetics under varied temperatures.

Q. What computational strategies can elucidate the electronic effects of the tetrahydrothiophene ring on hydrazine reactivity?

  • Methodology : Density Functional Theory (DFT) simulations assess electron distribution and orbital interactions. For example, the tetrahydrothiophene sulfur atom’s lone pairs may stabilize charge-separated intermediates during nucleophilic attacks. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic (HOMO) and electrophilic (LUMO) sites, guiding predictions for cross-coupling or cyclization reactions . Pair with experimental data (e.g., Hammett plots) to correlate substituent effects with reaction rates.

Q. How should researchers address contradictory data in hydrazine-mediated reactions, such as unexpected byproduct formation?

  • Methodology :

  • Case Study : Treatment of 3-acetonyl-5-cyano-1,2,4-thiadiazole with phenylhydrazine yields both indole and pyrazole derivatives, while 4-methoxyphenylhydrazine produces a single indole product .
  • Resolution : Use LC-MS to track intermediate hydrazones and identify competing pathways (e.g., keto-enol tautomerization vs. cyclization). Adjust reaction conditions (pH, solvent polarity) to suppress side reactions. For example, acidic conditions (acetic acid) stabilize hydrazone intermediates, favoring indole cyclization .

Q. What safety protocols are critical when handling methylhydrazine derivatives in laboratory settings?

  • Methodology : Methylhydrazine is highly toxic (TLV: 0.0094 ppm) and volatile . Use closed-system reactors with inert gas purging (N₂/Ar) to minimize exposure. Neutralize waste with 10% acetic acid before disposal. Clean production methods, such as heterogeneous synthesis of methylhydrazine hydrochloride, reduce hazardous byproducts . Always conduct reactions in fume hoods with H₂O₂ scrubbers for vapor mitigation.

Applications in Heterocyclic Chemistry

Q. How can this compound be leveraged to synthesize bioactive thiophene-pyrazole hybrids?

  • Methodology : React with α,β-unsaturated ketones (e.g., 4’-chloroacetophenone) in acetic acid to form Schiff bases, which undergo cyclization to pyrazole-thiophene fused rings . Optimize molar ratios (1:1 hydrazine:ketone) and reflux times (18–24 h) to maximize yields. Screen for bioactivity (e.g., anti-TB) using microplate Alamar Blue assays, comparing IC₅₀ values against reference drugs .

Q. What role does the tetrahydrothiophene moiety play in stabilizing hydrazine-derived coordination complexes?

  • Methodology : The sulfur atom in tetrahydrothiophene acts as a soft Lewis base, facilitating chelation with transition metals (e.g., Cu²⁺, Pd⁰). Synthesize complexes by refluxing the hydrazine derivative with metal salts (e.g., CuCl₂·2H₂O) in ethanol. Characterize via X-ray crystallography (ORTEP-3 software) to confirm geometry and ligand-metal bond lengths .

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